Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate
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Overview
Description
Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate: is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a carboxylate group and a diethoxymethylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with diethoxymethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. Additionally, the furan ring can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- Methyl 5-(2-Nitrophenyl)furan-2-carboxylate
Comparison: Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate is unique due to the presence of the diethoxymethylideneamino group, which imparts distinct chemical and biological properties In comparison, similar compounds with different substituents on the furan ring may exhibit varying reactivity and biological activities
Properties
CAS No. |
110189-96-3 |
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Molecular Formula |
C11H15NO5 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
methyl 5-(diethoxymethylideneamino)furan-2-carboxylate |
InChI |
InChI=1S/C11H15NO5/c1-4-15-11(16-5-2)12-9-7-6-8(17-9)10(13)14-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
UWHZJRGWMVAQIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC1=CC=C(O1)C(=O)OC)OCC |
Origin of Product |
United States |
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